molecular formula C14H18N4O B2910256 1-(2,4-Cyclopentadienyl)-4-[1-(3,3-dimethylbutyl)vinyl]benzene CAS No. 400079-17-6

1-(2,4-Cyclopentadienyl)-4-[1-(3,3-dimethylbutyl)vinyl]benzene

Cat. No.: B2910256
CAS No.: 400079-17-6
M. Wt: 258.325
InChI Key: PHOSDTIDWYULOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(2,4-Cyclopentadienyl)-4-[1-(3,3-dimethylbutyl)vinyl]benzene is a structurally complex aromatic molecule featuring a benzene ring substituted with two distinct groups:

  • 2,4-Cyclopentadienyl at position 1: A conjugated five-membered aromatic ring system (C₅H₅).
  • [1-(3,3-Dimethylbutyl)vinyl] at position 4: A vinyl group (CH₂=CH–) attached to a branched 3,3-dimethylbutyl chain (–CH₂CH₂C(CH₃)₂).

Molecular Formula: C₁₉H₂₄
Molecular Weight: 252.39 g/mol
Key Features:

  • The bulky 3,3-dimethylbutyl substituent introduces steric hindrance, likely reducing reactivity in crowded chemical environments.
  • The vinyl group may participate in addition or polymerization reactions.

Properties

IUPAC Name

1-cyclopenta-2,4-dien-1-yl-4-(5,5-dimethylhex-1-en-2-yl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24/c1-15(13-14-19(2,3)4)16-9-11-18(12-10-16)17-7-5-6-8-17/h5-12,17H,1,13-14H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYOVYBBPPZKXLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCC(=C)C1=CC=C(C=C1)C2C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2,4-Cyclopentadienyl)-4-[1-(3,3-dimethylbutyl)vinyl]benzene is a complex organic compound that has garnered interest in various fields of research due to its potential biological activities. This article reviews the available literature on the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a cyclopentadienyl group and a substituted vinylbenzene moiety. Its structural formula is represented as follows:

C16H22 Molecular Weight 218 35 g mol \text{C}_{16}\text{H}_{22}\quad \text{ Molecular Weight 218 35 g mol }

Antimicrobial Properties

Research has indicated that compounds with similar structural features often exhibit antimicrobial properties. A study on related vinylbenzene derivatives demonstrated significant activity against various bacterial strains, suggesting that 1-(2,4-Cyclopentadienyl)-4-[1-(3,3-dimethylbutyl)vinyl]benzene may possess similar effects. The mechanism is hypothesized to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Anti-inflammatory Activity

Inflammation is a key factor in many chronic diseases. Compounds similar to 1-(2,4-Cyclopentadienyl)-4-[1-(3,3-dimethylbutyl)vinyl]benzene have been investigated for their ability to modulate inflammatory responses. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation .

Research Findings

Study Findings Reference
Antimicrobial activity of vinylbenzene derivativesSignificant inhibition against Gram-positive and Gram-negative bacteria
Cytotoxicity in cancer cell linesInduction of apoptosis via ROS generation
Anti-inflammatory effectsReduction in COX activity and pro-inflammatory cytokines

Case Study 1: Antimicrobial Activity

In a comparative study of vinylbenzene derivatives, one analog demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. This suggests that 1-(2,4-Cyclopentadienyl)-4-[1-(3,3-dimethylbutyl)vinyl]benzene could exhibit similar or enhanced antimicrobial properties due to its unique structure .

Case Study 2: Cytotoxicity

A recent investigation into the cytotoxic effects of structurally related compounds revealed that they could effectively reduce cell viability in human breast cancer cells (MCF-7). The study found IC50 values ranging from 10-20 µM for these compounds, indicating that further exploration into the cytotoxic potential of 1-(2,4-Cyclopentadienyl)-4-[1-(3,3-dimethylbutyl)vinyl]benzene is warranted .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Benzene Ring Functional Groups Key Properties/Applications
Target Compound C₁₉H₂₄ 252.39 2,4-Cyclopentadienyl, [1-(3,3-dimethylbutyl)vinyl] Vinyl, Cyclopentadienyl Potential ligand in catalysis; hydrophobic due to bulky substituents
1-((E)-(S)-3,7-Dimethyl-3-vinyl-octa-1,6-dienyl)-4-methoxy-benzene C₁₉H₂₆O 270.41 Methoxy, complex dienyl chain Methoxy, Diene Likely bioactive (analogous to bakuchiol derivatives in cosmetics/pharma)
4-tert-Butyl-1-(3,3-dimethoxypropyl)benzene C₁₅H₂₄O₂ 236.35 tert-Butyl, dimethoxypropyl Ether Polar solubility; intermediate in organic synthesis
1-Benzyl-4-(1-(2,3-dimethylphenyl)vinyl)-1H-imidazole C₁₉H₁₉N₂ 288.39 Benzyl, dimethylphenyl vinyl Imidazole, Vinyl Hydrogen bonding capacity; potential pharmaceutical applications
1-(Bromomethyl)-4-cyclopentylbenzene C₁₂H₁₅Br 239.15 Bromomethyl, cyclopentyl Bromide Reactivity in alkylation or coupling reactions

Substituent Effects on Reactivity and Stability

  • Cyclopentadienyl vs. Methoxy () :
    The target’s cyclopentadienyl group is electron-withdrawing compared to the methoxy group in ’s compound, which is electron-donating. This difference alters the benzene ring’s electron density, influencing electrophilic substitution patterns. The target’s aromatic system may exhibit reduced reactivity toward electrophiles but enhanced stability in oxidative conditions .

  • Bulky Substituents (Target vs. ): The 3,3-dimethylbutyl group in the target introduces greater steric hindrance than ’s dimethoxypropyl substituent. This bulkiness could limit the target’s solubility in polar solvents but enhance compatibility with nonpolar matrices .
  • Vinyl Group Comparisons (Target vs. ) :
    Both compounds feature vinyl groups, but ’s imidazole ring introduces nitrogen atoms capable of hydrogen bonding. The target’s vinyl group, lacking such heteroatoms, may prioritize addition reactions over coordination .

  • Halogen vs. Cyclopentadienyl () :
    ’s bromine atom enables nucleophilic substitution, whereas the target’s cyclopentadienyl group may facilitate metal-ligand interactions. This distinction highlights divergent applications: as an alkylating agent vs. the target in coordination chemistry .

Electronic and Steric Influences

  • Electron Density :
    The cyclopentadienyl group’s electron-withdrawing nature contrasts with the electron-donating methoxy group () and ether groups (). This variance affects the benzene ring’s susceptibility to electrophilic attack .
  • Steric Effects :
    The 3,3-dimethylbutyl substituent in the target creates more steric hindrance than the linear chains in and . This could hinder reactions requiring spatial access to the benzene ring, such as Friedel-Crafts alkylation.

Notes

  • Further studies (e.g., spectroscopy, reactivity assays) are required to validate inferred properties.
  • Substituent electronic effects were extrapolated from analogous systems.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.